1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea
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Overview
Description
1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea is a synthetic organic compound that features a unique combination of functional groups, including an oxolane ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate diols or by using other ring-closing methods.
Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via various methods, including the reaction of pyrrole derivatives with suitable electrophiles.
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate compounds with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as enhanced stability or specific reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
1-[(5,5-Dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]-3-[(1-methylpyrrol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2)6-4-12(19-14)9-16-13(18)15-8-11-5-7-17(3)10-11/h5,7,10,12H,4,6,8-9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJYHILMVWJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CNC(=O)NCC2=CN(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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